molecular formula C26H24ClN5O5 B12097452 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-(p-toluoyl))riboside

2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-(p-toluoyl))riboside

Cat. No.: B12097452
M. Wt: 521.9 g/mol
InChI Key: HUDUPJKATQIHAF-UHFFFAOYSA-N
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Description

2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside is a purine nucleoside analog. This compound is recognized for its significant biological activity, particularly in the field of oncology and antiviral research. It is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a valuable tool in the study of indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-chloropurine and 2-deoxy-D-ribose.

    Glycosylation: The key step involves the glycosylation of 2-amino-6-chloropurine with a protected form of 2-deoxy-D-ribose. This is usually achieved using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions.

    Protection and Deprotection: The hydroxyl groups of the ribose moiety are protected with p-toluoyl groups to prevent unwanted side reactions. After glycosylation, the protecting groups are selectively removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch Reactors: Large-scale batch reactors are used to carry out the glycosylation and protection steps.

    Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The amino group at the 2-position can be oxidized to a nitro group or reduced to an alkylamine.

    Hydrolysis: The p-toluoyl protecting groups can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) are commonly used for substitution reactions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are employed for deprotection.

Major Products

    Substitution: Substituted purine nucleosides with various functional groups at the 6-position.

    Oxidation: Nitro derivatives of the purine nucleoside.

    Reduction: Alkylamine derivatives of the purine nucleoside.

    Hydrolysis: The free nucleoside without protecting groups.

Scientific Research Applications

2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an anticancer and antiviral agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloropurine: Lacks the riboside moiety but shares the purine core structure.

    2-Amino-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside: Similar structure but without the chlorine atom at the 6-position.

    6-Chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside: Similar structure but without the amino group at the 2-position.

Uniqueness

2-Amino-6-chloropurine-9-beta-D-(2’-deoxy-3’,5’-di-O-(p-toluoyl))riboside is unique due to the presence of both the amino group at the 2-position and the chlorine atom at the 6-position, along with the riboside moiety. This combination of functional groups contributes to its potent biological activity and specificity in targeting DNA synthesis pathways .

Properties

Molecular Formula

C26H24ClN5O5

Molecular Weight

521.9 g/mol

IUPAC Name

[5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C26H24ClN5O5/c1-14-3-7-16(8-4-14)24(33)35-12-19-18(37-25(34)17-9-5-15(2)6-10-17)11-20(36-19)32-13-29-21-22(27)30-26(28)31-23(21)32/h3-10,13,18-20H,11-12H2,1-2H3,(H2,28,30,31)

InChI Key

HUDUPJKATQIHAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(N=C4Cl)N)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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